Ferrous Ascorbate

Description

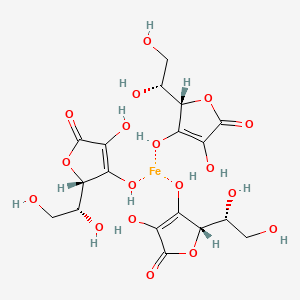

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

24808-52-4 |

Molecular Formula |

C12H12FeO12.2H C12H14FeO12 |

Molecular Weight |

406.08 g/mol |

IUPAC Name |

bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate);iron(2+) |

InChI |

InChI=1S/2C6H8O6.Fe/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |

InChI Key |

RFBYLSCVRUTUSB-ZZMNMWMASA-L |

impurities |

Oxalic acid < 0.2% Heavy metals (as Pb): < 10 mg/kg |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |

Color/Form |

Crystals (usually plates, sometimes needles, monoclinic system) White crystals (plates or needles) White to slightly yellow crystals or powder ... gradually darkens on exposure to light |

density |

1.65 (NTP, 1992) - Denser than water; will sink 1.65 g/cu cm at 25 °C 1.65 g/cm³ |

melting_point |

374 to 378 °F (decomposes) (NTP, 1992) Between 189 °C and 193 °C with decomposition 190-192 °C (some decomposition) Melting point = 465.15 deg K, decomposes. 191 °C |

physical_description |

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992) Liquid; Dry Powder White to pale yellow, odourless crystalline powder White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS] Solid ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. |

Related CAS |

134-03-2 (monosodium salt) |

solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents 1 g dissolves in about 3 ml of water. The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol. Solubility in water: 80% at 100 °C, 40% at 45 °C 400 mg/mL at 40 °C Solubility in water, g/100ml: 33 |

Origin of Product |

United States |

Foundational & Exploratory

Ferrous ascorbate synthesis from ferrous sulfate and ascorbic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ferrous ascorbate (B8700270) from ferrous sulfate (B86663) and ascorbic acid. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed experimental protocols, quantitative data, and a comprehensive understanding of the manufacturing process. Ferrous ascorbate is a vital iron supplement for treating iron deficiency anemia, and its synthesis is a critical aspect of its pharmaceutical production.

Introduction

This compound is a synthetic compound that combines ferrous iron (Fe²⁺) with ascorbic acid (Vitamin C). This combination is particularly effective as an iron supplement because ascorbic acid enhances the absorption of iron by maintaining it in the more soluble ferrous state.[1][2] The synthesis of a stable and pure this compound product is crucial for its efficacy and safety. This guide explores the common synthesis routes, detailed experimental procedures, and characterization of the final product. The compound is known to be a hygroscopic, fine, dark violet, odorless, and tasteless powder.[3]

Synthesis Methodologies

The synthesis of this compound from ferrous sulfate and ascorbic acid can be achieved through several methods. The two primary approaches are a direct reaction and a two-step process involving the formation of a ferrous salt intermediate.

Direct Synthesis from Ferrous Sulfate and Ascorbic Acid

This method involves the direct reaction of ferrous sulfate and ascorbic acid in an aqueous solution. The product is then precipitated, often with the addition of a solvent in which this compound has low solubility, such as ethanol (B145695).

Two-Step Synthesis via a Ferrous Intermediate

An alternative and commonly employed industrial method involves an initial reaction of ferrous sulfate with an alkali or alkaline earth metal salt, such as sodium carbonate or sodium hydroxide (B78521), to produce a ferrous salt intermediate like ferrous carbonate or ferrous hydroxide.[4][5] This intermediate is then isolated and reacted with ascorbic acid to yield this compound.[4] This method can help in purifying the final product by removing unwanted salts.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Synthesis and Precipitation

This protocol details the direct reaction between ferrous sulfate and ascorbic acid.

Materials:

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Ascorbic Acid (C₆H₈O₆)

-

Deionized Water

-

Absolute Ethanol

Procedure:

-

Dissolve equimolar amounts of ferrous sulfate heptahydrate (e.g., 278.0 g) and ascorbic acid (e.g., 176.1 g) in a sufficient amount of deionized water at room temperature to ensure complete dissolution.[6][7]

-

Stir the reaction mixture to ensure a complete reaction.

-

After the reaction is complete, add absolute ethanol to the solution to precipitate the this compound crystals.[6][7]

-

Filter the precipitated crystals from the solution.

-

Wash the crystals with absolute ethanol to remove any remaining impurities.[6][7]

-

Dry the purified crystals at 105°C to obtain the final this compound product.[6]

Protocol 2: Two-Step Synthesis using Sodium Hydroxide

This protocol describes the synthesis via a ferrous hydroxide intermediate without the use of spray drying.

Materials:

-

Ferrous Sulfate (FeSO₄)

-

Sodium Hydroxide (NaOH) solution (30%)

-

Ascorbic Acid

-

Deionized Water

Procedure:

-

Dissolve ferrous sulfate (e.g., 560 g) in water (e.g., 1200 ml) and stir for 30 minutes.[4]

-

Add a 30% sodium hydroxide solution (e.g., 183.0 g NaOH in 500 ml water) to the ferrous sulfate solution to maintain a pH between 11.0 and 11.5.[4]

-

Stir the reaction mixture for 30 minutes, during which ferrous hydroxide will precipitate.[4]

-

Filter the solid ferrous hydroxide and wash it with water (e.g., 500 ml).[4]

-

In a separate flask, dissolve ascorbic acid (e.g., 354.8 g) in water (e.g., 1.5 L).[4]

-

Add the prepared ferrous hydroxide to the ascorbic acid solution.

-

Stir the reaction mixture for a specified period to ensure the complete formation of this compound.

-

The resulting solution containing this compound can be concentrated under reduced pressure to obtain the solid product.[4]

Protocol 3: Two-Step Synthesis using Sodium Carbonate and Spray Drying

This protocol outlines the synthesis using a ferrous carbonate intermediate, followed by spray drying to isolate the final product.

Materials:

-

Ferrous Sulfate or Ferric Chloride

-

Sodium Carbonate

-

Ascorbic Acid

-

Deionized Water

Procedure:

-

React sodium carbonate with ferrous sulfate in an aqueous medium at ambient temperature, maintaining the pH between 7 and 8.[4]

-

Filter the resulting ferrous salt and optionally wash it with water.[4]

-

Suspend the isolated ferrous salt in water and react it with ascorbic acid at ambient temperature, maintaining the pH between 4.5 and 6.5.[4]

-

After the reaction is complete, filter the mixture through a hyflow bed and wash the bed with water.[4]

-

Subject the clear filtrate to spray drying to obtain solid this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

| Protocol | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Solvent | Volume | Product Yield | Reference |

| 1 | Ferrous Sulfate Heptahydrate | 278.0 g | Ascorbic Acid | 176.1 g | Deionized Water | Sufficient to dissolve | 308.8 g | [6][7] |

| 1 (alternative) | Ferrous Sulfate Heptahydrate | 139.0 g | Ascorbic Acid | 88.1 g | Deionized Water | Sufficient to dissolve | 158.9 g | [6][7] |

| 2 | Ferrous Sulfate | 560 g | Sodium Hydroxide (30%) | 183.0 g | Water | 1200 ml + 500 ml | Not Specified | [4] |

| 2 (cont.) | Ferrous Hydroxide (from above) | - | Ascorbic Acid | 354.8 g | Water | 1.5 L | Not Specified | [4] |

| 3 | Ferrous Carbonate Slurry | - | Ascorbic Acid | 538 g | Water | 1.5 L + 500 ml | 550 g | [4] |

Product Characterization and Stability

Characterization of the synthesized this compound is essential to confirm its identity, purity, and stability.

Physicochemical Properties

-

Appearance: Fine, dark violet, hygroscopic powder.[3]

-

Solubility: Soluble in water.

-

Stability: this compound is susceptible to degradation by heat (thermolysis) and light (photolysis).[3][8] It demonstrates higher stability in acidic and oxidative conditions.[3][8] Due to its hygroscopic nature, proper packaging is crucial to prevent moisture absorption.[3]

Analytical Characterization

A variety of analytical techniques are used to characterize this compound:

| Technique | Purpose | Typical Results | Reference |

| UV-Vis Spectroscopy | Identification and purity assessment | Peak absorbance at approximately 265 nm in distilled water and 243 nm in 0.1 N HCl. | [3] |

| Infrared (IR) Spectroscopy | Confirmation of chemical identity and functional groups | - | [3][9] |

| High-Performance Liquid Chromatography (HPLC) | Purity and degradation studies | - | [3][8] |

| Differential Scanning Calorimetry (DSC) | Thermal analysis | - | [9] |

| Powder X-ray Diffractometry (pXRD) | Solid-state form characterization | - | [9] |

| Thermogravimetric Analysis (TGA) | Thermal stability | - | [9] |

Process Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Direct Synthesis Workflow.

Caption: Two-Step Synthesis Workflow.

Conclusion

The synthesis of this compound from ferrous sulfate and ascorbic acid can be effectively achieved through both direct and two-step methodologies. The choice of the synthesis route may depend on the desired purity, scale of production, and available equipment. Careful control of reaction parameters such as pH and temperature, along with appropriate isolation and drying techniques, is essential for obtaining a high-quality product. The hygroscopic and sensitive nature of this compound necessitates rigorous control over storage and handling conditions to ensure its stability and therapeutic efficacy. This guide provides a foundational understanding for the development and optimization of this compound synthesis processes.

References

- 1. jsafog.com [jsafog.com]

- 2. wbcil.com [wbcil.com]

- 3. cphi-online.com [cphi-online.com]

- 4. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 5. exsyncorp.com [exsyncorp.com]

- 6. Hydrogen sulfate this compound and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106699816A - Hydrogen sulfate this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physicochemical Properties and Solid-State Characterization of Ferrous Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous ascorbate (B8700270) is an iron supplement that is a synthetic molecule of ascorbic acid (Vitamin C) and iron.[1] It is used to treat iron deficiency anemia by replenishing iron stores in the body, where ascorbic acid enhances the absorption of iron.[1][2] The physicochemical and solid-state properties of this active pharmaceutical ingredient (API) are critical as they influence its stability, bioavailability, and manufacturability into final dosage forms.[3][4]

This guide provides an in-depth overview of the essential physicochemical properties and solid-state characterization of ferrous ascorbate, offering detailed experimental methodologies and data interpretation relevant to pharmaceutical development.

Physicochemical Properties

This compound is a water-soluble, orange-colored powder.[5] It is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment, which necessitates proper storage in sealed containers to maintain its efficacy.[4][5] The presence of ascorbic acid, a potent reducing agent, is crucial as it inhibits the conversion of the more readily absorbed ferrous (Fe²⁺) iron to the less bioavailable ferric (Fe³⁺) form.[2][5]

While generally stable in acidic and oxidative conditions, this compound is susceptible to degradation under heat (thermolysis) and light (photolysis).[3][4]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₁₄FeO₁₂ (Iron(II) L-ascorbate, 2:1 salt) | [1][6] |

| Molecular Weight | 406.08 g/mol | [1][6] |

| Appearance | Fine, orange to dark violet powder | [4][5] |

| Solubility | Water-soluble | [5] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Bioavailability | High, with reported absorption up to 67% | [2][7] |

Solid-State Characterization

The solid-state form of this compound dictates crucial properties such as solubility, stability, and flowability, making its characterization essential for drug development.[3][8] Key analytical techniques are employed to understand its crystal structure, thermal behavior, and molecular composition.[9][10][11]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline or amorphous nature of a pharmaceutical solid.[12] It provides a unique diffraction pattern, or "fingerprint," based on the arrangement of atoms in the crystal lattice. This is critical for polymorph screening and ensuring batch-to-batch consistency.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.[3] This analysis confirms the molecular structure and can detect impurities or changes in chemical composition.[3][13]

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound.[9][10] DSC measures the heat flow associated with thermal transitions like melting, crystallization, or decomposition, while TGA measures changes in mass upon heating, often related to dehydration or decomposition.[11]

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to quantify the active ingredient and monitor its stability.[3] The absorbance of a this compound solution is measured at specific wavelengths to determine its concentration.

Table 2: Summary of Solid-State Characterization Data for this compound

| Technique | Observation | References |

| UV-Vis Spectroscopy | λmax at 265 nm (in distilled water) | [3] |

| λmax at 243 nm (in 0.1 N HCl) | [3] | |

| FTIR Spectroscopy | Confirms presence of key functional groups: hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) bonds. | [3] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.[8]

Sample Preparation

For all analyses, this compound samples should be handled in a controlled environment to mitigate the effects of its hygroscopic nature.

X-Ray Powder Diffraction (XRPD)

-

Instrument : A calibrated powder X-ray diffractometer.

-

Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection : The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a specified 2θ range (e.g., 2° to 40°).

-

Analysis : The resulting diffraction pattern is analyzed for characteristic peaks, which indicate the crystalline structure. The absence of sharp peaks suggests an amorphous form.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument : A calibrated FTIR spectrometer.

-

Sample Preparation : A small amount of this compound is mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet.

-

Data Collection : The sample is placed in the spectrometer's beam path, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[13]

-

Analysis : The positions and intensities of the absorption bands are correlated with specific molecular vibrations to confirm the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O).[3]

Differential Scanning Calorimetry (DSC)

-

Instrument : A calibrated differential scanning calorimeter.

-

Sample Preparation : A few milligrams (typically 2-5 mg) of this compound are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Data Collection : The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The difference in heat flow between the sample and reference is recorded as a function of temperature.

-

Analysis : The resulting thermogram is analyzed for endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

-

Instrument : A calibrated thermogravimetric analyzer.

-

Sample Preparation : A small amount (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

Data Collection : The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The sample's mass is continuously monitored as a function of temperature.

-

Analysis : The TGA curve shows mass loss steps corresponding to events like the loss of water of hydration or thermal decomposition.

Visualized Workflows and Pathways

Diagrams help illustrate complex processes and relationships, providing a clear visual summary for researchers.

Caption: Role of Ascorbate in Enhancing Iron Absorption.

Caption: Experimental Workflow for this compound.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. jsafog.com [jsafog.com]

- 3. cphi-online.com [cphi-online.com]

- 4. cphi-online.com [cphi-online.com]

- 5. wbcil.com [wbcil.com]

- 6. This compound | C12H14FeO12 | CID 86763295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. Solid-State Characterization - CD Formulation [formulationbio.com]

- 9. SOLID-STATE CHARACTERIZATION OF this compound | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. solitekpharma.com [solitekpharma.com]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

Chemical structure and molecular formula of ferrous ascorbate

An In-depth Technical Guide to Ferrous Ascorbate (B8700270): Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of ferrous ascorbate, a widely used iron supplement. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical methods.

Chemical Structure and Molecular Formula

This compound is a chelate complex formed between one ferrous cation (Fe²⁺) and two ascorbate anions. In this complex, the iron atom is centrally located and coordinated with the ascorbate molecules. This structure is crucial for its stability and bioavailability.

The molecular formula for this compound is generally cited as C₁₂H₁₄FeO₁₂ .[1][2][3] Variations such as C₁₂H₁₆FeO₁₂ have also been reported in some sources.[2][4] The compound may also exist in a hydrated form, noted as C₁₂H₁₂FeO₁₂·2H₂O.[1]

Chemical Names and Synonyms:

-

Iron(II) L-ascorbate[1]

-

Iron(2+) di-L-ascorbate[1]

-

Ferrous cevitamate[1]

-

L-Ascorbic acid, iron(2+) salt (2:1)[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and development.

| Property | Value | Reference(s) |

| CAS Number | 24808-52-4 | [1][3][4] |

| Molecular Formula | C₁₂H₁₄FeO₁₂ | [1][2][3] |

| Molecular Weight | 406.08 g/mol | [1][3][5] |

| Appearance | Dark purplish-black, blue-violet, or orange-colored powder. | [2][4][6][7] |

| Solubility | Water-soluble (> 100 g/L at 20 °C). | [2][6] |

| pH (1% solution) | 4.0 - 8.0 | [4][6] |

| Iron Content | Approximately 12-16%. | [6][7][8] |

| Stability | Hygroscopic; attracts moisture from the air. Susceptible to degradation by heat (thermolysis) and light (photolysis). Stable in acidic and oxidative conditions. | [2][9] |

Mechanism of Enhanced Iron Absorption

This compound is valued for its high bioavailability, which is attributed to the presence of ascorbic acid within the same molecule. Ascorbic acid enhances the absorption of iron through several mechanisms in the gastrointestinal tract. The following diagram illustrates this process.

Caption: Mechanism of enhanced iron absorption by this compound.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ferrous sulfate (B86663) with ascorbic acid in an aqueous medium.[10][11]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

L-Ascorbic acid (C₆H₈O₆)

-

Deionized water

-

Absolute ethanol (B145695)

Procedure:

-

Prepare separate aqueous solutions of ferrous sulfate and ascorbic acid. For example, dissolve 278.0 g of FeSO₄·7H₂O and 176.1 g of ascorbic acid in sufficient deionized water to achieve complete dissolution.[12][13]

-

Mix the two solutions at room temperature and stir. The reaction is typically carried out under slightly acidic or neutral conditions.[10]

-

Upon completion of the reaction, the product can be isolated. One method is to add absolute ethanol to the reaction mixture, which causes the this compound to precipitate out as crystals due to its lower solubility in ethanol.[12][13]

-

Filter the resulting precipitate from the solution.

-

Wash the collected crystals with absolute ethanol to remove any unreacted starting materials or impurities.[12]

-

Dry the final product, for instance, in an oven at 105°C, to obtain pure this compound powder.[12]

Assay for Iron Content by Titration

This protocol describes a titrimetric method for the quantitative determination of iron in a this compound sample.[14]

Materials:

-

This compound sample

-

Sulfuric acid (H₂SO₄)

-

Potassium permanganate (B83412) solution (KMnO₄)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl)

-

Starch solution (indicator)

-

0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

Procedure:

-

Accurately weigh a quantity of the this compound sample equivalent to approximately 50 mg of elemental iron.

-

Transfer the sample to a flask and add 5 ml of water and 3 ml of sulfuric acid. Heat the mixture gently and then allow it to cool.

-

Add potassium permanganate solution dropwise until a pale yellow color persists. This step oxidizes the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.

-

Add 2 g of potassium iodide to the solution, followed by 25 ml of hydrochloric acid. Allow the mixture to stand for 5-10 minutes. The ferric ions will oxidize the iodide ions to iodine (I₂).

-

Add a few drops of starch solution as an indicator. The solution should turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. The endpoint is reached when the blue-black color disappears.

-

Record the volume of sodium thiosulfate solution consumed.

-

Calculate the percentage of iron in the sample using the following formula:

% Iron = (V × N × 55.845) / (W) × 100

Where:

-

V = Volume of sodium thiosulfate solution used (in L)

-

N = Normality of the sodium thiosulfate solution

-

55.845 = Atomic weight of iron

-

W = Weight of the sample (in g)

-

Logical Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of a this compound product, from initial identification to quantitative assay.

Caption: Quality control workflow for this compound analysis.

References

- 1. This compound | C12H14FeO12 | CID 86763295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wbcil.com [wbcil.com]

- 3. globalcalcium.com [globalcalcium.com]

- 4. This compound Manufacturer, 24808-52-4 Supplier, Exporter from India [krishnachemical.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. This compound | 24808-52-4 [chemicalbook.com]

- 8. jsafog.com [jsafog.com]

- 9. cphi-online.com [cphi-online.com]

- 10. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen sulfate this compound and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN106699816A - Hydrogen sulfate this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 14. pharmadekho.com [pharmadekho.com]

Spectroscopic Analysis of Ferrous Ascorbate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ferrous ascorbate (B8700270) powder, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. Ferrous ascorbate is a synthetic molecule of ascorbic acid and iron, primarily used in the treatment of iron deficiency anemia. Spectroscopic analysis is crucial for its characterization, quality control, and stability assessment. This document outlines detailed experimental protocols, presents key quantitative data, and offers visual representations of the analytical workflow and molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound in solution and for monitoring its stability. The analysis can be performed on the dissolved powder or directly on the solid using diffuse reflectance spectroscopy.

Quantitative Data Summary

The UV absorption characteristics of this compound are influenced by the solvent and pH. The primary absorption is attributed to the π → π* transition in the enediol system of the ascorbate moiety.

| Solvent/Medium | λmax (nm) | Method | Reference |

| Distilled Water | 265 | Transmission | [1] |

| 0.1 N HCl | 243 | Transmission | [1] |

| Distilled Water | 257 | Transmission (Literature Value) | [1] |

| - | 344 | Simultaneous Equation Method (with Folic Acid) |

Note: The peak at 344 nm is utilized in a simultaneous equation method for the analysis of this compound in the presence of folic acid.

Experimental Protocols

1.2.1. Analysis of this compound Powder in Solution

This protocol describes the quantitative analysis of this compound by dissolving the powder in a suitable solvent.

Materials and Equipment:

-

This compound powder

-

Volumetric flasks

-

Pipettes

-

Solvent (e.g., distilled water, 0.1 N HCl)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask. Dilute to the mark to obtain a stock solution of known concentration.

-

Sample Solution Preparation: Accurately weigh a known amount of the this compound powder sample, dissolve it in the same solvent, and dilute to a known volume in a volumetric flask. Further dilutions may be necessary to bring the absorbance within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

-

Instrument Setup: Turn on the spectrophotometer and allow it to stabilize. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Baseline Correction: Fill a cuvette with the solvent to be used as a blank and perform a baseline correction.

-

Measurement: Record the UV-Vis spectrum of the prepared sample solution.

-

Quantification: Determine the absorbance at the λmax (e.g., 265 nm in water). The concentration of this compound in the sample can be calculated using a calibration curve prepared from a series of standard solutions of known concentrations.

1.2.2. Analysis of this compound Powder using Diffuse Reflectance Spectroscopy (DRS)

This method is suitable for the direct analysis of the solid powder without dissolution.

Materials and Equipment:

-

This compound powder

-

UV-Vis spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere)

-

Reference standard with high reflectivity (e.g., BaSO₄, Spectralon®)

-

Sample holder

Procedure:

-

Instrument Setup: Install the diffuse reflectance accessory in the spectrophotometer.

-

Reference Scan: Fill the sample holder with the reference standard (e.g., BaSO₄) and record the reflectance spectrum. This will serve as the baseline.

-

Sample Preparation: Place the this compound powder into the sample holder, ensuring a smooth and level surface.

-

Sample Scan: Record the diffuse reflectance spectrum of the this compound powder. The instrument software can convert the reflectance data into an absorbance spectrum.

-

Data Analysis: Identify the absorption maxima in the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification and structural characterization of this compound powder. It provides information about the functional groups present in the molecule and the coordination of the iron atom. Attenuated Total Reflectance (ATR) is a convenient sampling technique for the direct analysis of powders.

Quantitative Data Summary

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The coordination of the ferrous ion to the ascorbate ligand leads to shifts in the positions of certain bands compared to free ascorbic acid.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500 - 3200 (broad) | O-H stretching (hydroxyl groups) | |

| ~1754 | C=O stretching (lactone carbonyl) | |

| ~1665 | C=C stretching (enol) | |

| ~1315 | Enol-hydroxyl bending | |

| ~1100 | C-O-C stretching (ether linkage) | |

| Below 600 | Fe-O stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Experimental Protocol: ATR-FTIR Spectroscopy

Materials and Equipment:

-

This compound powder

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.

-

Sample Scan: Collect the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or known functional group frequencies to confirm the identity and structure of the this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound powder.

Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis.

Molecular Structure and Coordination

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and the coordination of the ferrous (Fe²⁺) ion.

Caption: Chelation of Ferrous (Fe²⁺) ion by two ascorbate ligands.

References

Redox properties of the iron-ascorbate complex in aqueous solution

An In-depth Technical Guide on the Redox Properties of the Iron-Ascorbate Complex in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of the iron-ascorbate complex in aqueous solution. It covers the formation, stoichiometry, and redox chemistry of this complex, with a focus on quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the intricate interactions between iron and ascorbic acid.

Formation and Stoichiometry of the Iron-Ascorbate Complex

The interaction between iron and ascorbic acid (vitamin C) in aqueous solution is a complex process involving both coordination chemistry and redox reactions. Ascorbic acid (H₂A) is a weak dibasic acid that primarily exists as the ascorbate (B8700270) monoanion (HA⁻) at physiological pH.[1] Chelation of iron by ascorbate typically occurs through the deprotonated hydroxyl groups at the C2 and C3 positions of the furan (B31954) ring.[2]

The stoichiometry of the iron-ascorbate complex is highly dependent on the pH of the solution and the ratio of iron to ascorbate.

-

Iron(II)-Ascorbate Complex : The most commonly reported stoichiometry for the ferrous-ascorbate complex is 1:2, with one Fe²⁺ ion coordinated to two ascorbate ligands.[2] However, at lower pH values, a 1:1 complex, [Fe(HA)]⁺, can also form.[3] The stability of the ferrous ascorbate complex is relatively low, and it is known to dissociate significantly in aqueous solution.[3][4]

-

Iron(III)-Ascorbate Complex : Ferric iron also forms complexes with ascorbate, which are generally more stable than their ferrous counterparts.[5] These complexes are often transient intermediates in the reduction of Fe³⁺ by ascorbate.[1][6] The reaction between Fe³⁺ and ascorbic acid is biphasic, with a rapid initial formation of an iron(III)-ascorbate complex, followed by a slower intramolecular electron transfer to produce Fe²⁺ and the ascorbyl radical.[7]

The pH of the solution plays a critical role in the formation and stability of these complexes. In acidic conditions (pH < 4), the reduction of Fe³⁺ to Fe²⁺ is favored.[8] Around physiological pH, the situation is more complex, with the potential for the formation of various mononuclear and polynuclear iron species.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the stability and redox properties of iron-ascorbate complexes.

Table 1: Stability Constants of Iron-Ascorbate Complexes

| Complex Species | Log β | Conditions | Reference(s) |

| [Fe(II)(HA)]⁺ | ~1.3 (K ≈ 20 L·mol⁻¹) | µ = 0, 25 °C | [3][9] |

| [Fe(III)(HA)]²⁺ | 3.28 - 4.42 | Range of pH values | [5] |

Table 2: Redox Potentials

| Redox Couple | E°' (V vs. NHE) | Conditions | Reference(s) |

| Ascorbate/Ascorbyl Radical | +0.28 | pH 7.0 | [10] |

| Fe³⁺(aq)/Fe²⁺(aq) | +0.77 | Standard Conditions | [11] |

Note: The redox potential of the iron-ascorbate complex is highly dependent on pH and the specific ligand environment, making a single value difficult to ascertain from the literature.

Table 3: Selected Reaction Rate Constants

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Fe³⁺ + H₂A → [Fe(III)(H₂A)]³⁺ | Fast initial phase | pH < 2 | [7] |

| Intramolecular electron transfer in [Fe(III)(HA)]²⁺ | Slower second phase | pH < 2 | [7] |

| Fe(II)-ascorbate + H₂O₂ | Similar to free Fe²⁺ | - | [12] |

| Ascorbate + •OH | 1.1 x 10¹⁰ M⁻¹s⁻¹ | pH 7.4 | [12] |

Reaction Mechanisms and Signaling Pathways

The redox chemistry of the iron-ascorbate system is central to its biological and chemical significance. Ascorbate is a potent reducing agent, capable of reducing Fe³⁺ to Fe²⁺. This process is crucial for intestinal iron absorption and for maintaining a pool of redox-active Fe²⁺.[1]

Reduction of Iron(III) by Ascorbate

The reduction of ferric iron by ascorbate proceeds through the formation of an initial Fe³⁺-ascorbate complex, followed by an intramolecular electron transfer. This process generates Fe²⁺ and the ascorbyl radical (A•⁻).

Caption: Reduction of Fe³⁺ by ascorbate.

The Fenton Reaction

The Fe²⁺ generated from the reduction of Fe³⁺ by ascorbate can participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). Ascorbate can then regenerate Fe²⁺ from the newly formed Fe³⁺, thus creating a catalytic cycle that can lead to significant oxidative damage.[1][13]

Caption: Ascorbate-driven Fenton reaction cycle.

Experimental Protocols

The study of the redox properties of the iron-ascorbate complex utilizes a variety of analytical techniques to probe its formation, kinetics, and electrochemical behavior.

Stopped-Flow Spectrophotometry

This technique is essential for studying the rapid kinetics of the iron-ascorbate reaction.

Objective: To measure the rate of formation of the Fe³⁺-ascorbate complex and its subsequent reduction.

Methodology:

-

Reagent Preparation: Prepare anaerobic solutions of a ferric salt (e.g., FeCl₃ or Fe(ClO₄)₃) and ascorbic acid in a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) at the desired pH. The solutions should be deoxygenated by bubbling with an inert gas like argon or nitrogen.

-

Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the observation wavelength to the absorbance maximum of the transient Fe³⁺-ascorbate complex (typically around 560 nm).[7]

-

Data Acquisition: Rapidly mix the iron(III) and ascorbate solutions in the stopped-flow apparatus. The instrument will record the change in absorbance over time, typically on a millisecond to second timescale.

-

Data Analysis: The resulting kinetic traces can be fitted to appropriate kinetic models (e.g., single or double exponential functions) to determine the pseudo-first-order rate constants. By varying the concentrations of the reactants, the overall rate law and individual rate constants can be determined.[14]

Caption: Stopped-flow spectrophotometry workflow.

Cyclic Voltammetry

Cyclic voltammetry is used to investigate the redox potentials and electrochemical behavior of the iron-ascorbate complex.

Objective: To determine the formal reduction potential of the Fe³⁺-ascorbate/Fe²⁺-ascorbate couple and to study the electron transfer kinetics.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution containing the iron salt (either Fe²⁺ or Fe³⁺) and ascorbic acid in a supporting electrolyte (e.g., KCl or NaClO₄) and a suitable buffer to control the pH. Deoxygenate the solution by purging with an inert gas.

-

Voltammetric Scan: Apply a potential sweep to the working electrode using a potentiostat. The potential is scanned linearly from an initial potential to a switching potential and then back to the initial potential.

-

Data Analysis: The resulting voltammogram (current vs. potential) will show peaks corresponding to the oxidation and reduction of the iron-ascorbate complex. The peak potentials can be used to estimate the formal reduction potential, and the peak separation can provide information about the reversibility of the electron transfer process.[15]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the oxidation state and coordination environment of the iron atoms in the iron-ascorbate complex.

Objective: To identify the iron species (Fe²⁺ or Fe³⁺) present in the sample and to characterize their electronic structure.

Methodology:

-

Sample Preparation: The sample is typically a frozen solution of the iron-ascorbate complex. For studying reaction intermediates, a rapid freeze-quench technique can be employed where the reaction is initiated and then rapidly frozen at specific time points.

-

Data Acquisition: The frozen sample is exposed to a source of gamma rays (typically ⁵⁷Co). The Mössbauer spectrometer measures the resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the velocity of the source.

-

Data Analysis: The resulting Mössbauer spectrum provides information on the isomer shift (which is sensitive to the oxidation state of iron) and the quadrupole splitting (which is sensitive to the symmetry of the coordination environment).[8][16]

Conclusion

The redox properties of the iron-ascorbate complex in aqueous solution are multifaceted and of significant interest in various scientific disciplines. The interplay between complex formation, intramolecular electron transfer, and participation in radical-generating reactions like the Fenton reaction highlights the dual role of ascorbate as both an antioxidant and, in the presence of iron, a pro-oxidant. A thorough understanding of the quantitative aspects of these processes, as detailed in this guide, is crucial for researchers and professionals working on the development of new therapeutic strategies and for understanding the fundamental biochemistry of iron and vitamin C. The experimental protocols outlined provide a foundation for further investigation into this dynamic and important chemical system.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Complex stability of this compound in aqueous solution and its significance for iron absorption | CoLab [colab.ws]

- 9. Complex stability of this compound in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 12. mdpi.com [mdpi.com]

- 13. Mechanistic insight from rapid-scan stopped-flow spectrophotometry into the autoxidation of ascorbate catalysed by an iron porphyrin complex - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. web.williams.edu [web.williams.edu]

- 15. Investigation of ascorbate-mediated iron release from ferric phytosiderophores in the presence of nicotianamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fada.birzeit.edu [fada.birzeit.edu]

The Role of Ascorbic Acid in the Reduction of Ferric to Ferrous Iron: A Technical Guide to Enhancing Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an essential mineral for numerous physiological processes, exists primarily in the ferric (Fe³⁺) state in the diet. However, for efficient absorption in the small intestine, it must be reduced to the more soluble ferrous (Fe²⁺) form. Ascorbic acid, commonly known as vitamin C, is a potent enhancer of non-heme iron bioavailability. This technical guide provides an in-depth exploration of the multifaceted role of ascorbic acid in promoting iron absorption. It details the chemical kinetics of ferric iron reduction, the physiological mechanisms at both the luminal and cellular levels, and standardized experimental protocols for evaluating iron bioavailability. Furthermore, this guide presents key molecular pathways and experimental workflows in the form of diagrams to facilitate a comprehensive understanding of this critical nutrient interaction.

Introduction: The Challenge of Iron Bioavailability

Iron is a crucial component of hemoglobin, myoglobin (B1173299), and various enzymes, playing a vital role in oxygen transport, energy metabolism, and DNA synthesis.[1] Dietary iron is present in two forms: heme iron, derived from hemoglobin and myoglobin in animal tissues, and non-heme iron, found in plant-based foods and iron supplements.[2] While heme iron is readily absorbed, the bioavailability of non-heme iron is significantly lower and is influenced by various dietary factors. One of the primary limiting steps for non-heme iron absorption is its predominant form in the diet, the relatively insoluble ferric (Fe³⁺) iron. The intestinal enterocytes primarily absorb the more soluble ferrous (Fe²⁺) iron.[2] Therefore, the reduction of Fe³⁺ to Fe²⁺ is a critical determinant of iron bioavailability. Ascorbic acid is a well-established and powerful enhancer of non-heme iron absorption.[2][3] Its role extends beyond a simple chemical reaction in the gut lumen to intricate cellular mechanisms.

The Chemical Mechanism: Ascorbic Acid as a Reducing Agent

Ascorbic acid (C₆H₈O₆) is a water-soluble vitamin with strong reducing properties. In the acidic environment of the stomach and the upper small intestine, it efficiently reduces ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This process is crucial as Fe²⁺ is the form recognized and transported by the Divalent Metal Transporter 1 (DMT1) on the apical surface of enterocytes.[1][4]

The reduction reaction can be summarized as follows:

2Fe³⁺ + C₆H₈O₆ → 2Fe²⁺ + C₆H₆O₆ + 2H⁺

In this reaction, ascorbic acid is oxidized to dehydroascorbic acid.

Kinetics of Ferric Iron Reduction

The kinetics of Fe³⁺ reduction by ascorbic acid are influenced by factors such as pH and the molar ratio of the reactants. Studies have shown that the reaction rate is pH-dependent, with a significant decrease in the reduction rate as the pH increases from 5 to 6. The reaction is reported to be zero-order with respect to ascorbic acid and approximately 1.8th order with respect to Fe³⁺.[5][6]

Table 1: Kinetic Parameters of Ferric Iron (Fe³⁺) Reduction by Ascorbic Acid

| Parameter | Value | Conditions | Reference |

| Reaction Order (Ascorbic Acid) | 0 | pH 5-6, 25°C | [5][6] |

| Reaction Order (Ferric Iron) | 1.811 | pH 5-6, 25°C | [5][6] |

| Rate Constant (k) at pH 5 | 1.464 ± 0.44 mM⁻⁰.⁸¹¹ min⁻¹ (1:1 AA:Fe) | 25°C | [5] |

| 2.912 ± 0.52 mM⁻⁰.⁸¹¹ min⁻¹ (10:1 AA:Fe) | |||

| Rate Constant (k) at pH 6 | 0.180 ± 0.09 mM⁻⁰.⁸¹¹ min⁻¹ | 25°C, freshly prepared Fe³⁺ solution | [5] |

Physiological Role of Ascorbic Acid in Iron Absorption

Ascorbic acid enhances iron bioavailability through two primary mechanisms: luminal effects within the gastrointestinal tract and direct effects on the intestinal cells.

Luminal Effects

-

Reduction of Ferric Iron: As detailed above, ascorbic acid reduces Fe³⁺ to Fe²⁺ in the stomach and duodenum, increasing the pool of absorbable iron.[2]

-

Chelation and Solubilization: Ascorbic acid can form a soluble chelate with ferric iron at acidic pH. This complex remains soluble at the more alkaline pH of the duodenum, preventing the precipitation of ferric hydroxide (B78521) and making the iron more available for absorption.[2]

Cellular Effects

-

Electron Donor for Duodenal Cytochrome b (Dcytb): Dcytb is a ferric reductase located on the apical membrane of duodenal enterocytes.[1][7] It plays a crucial role in reducing dietary Fe³⁺ to Fe²⁺ at the cell surface immediately before transport by DMT1. Ascorbic acid acts as an intracellular electron donor for Dcytb, facilitating this reduction process.[1][7][8]

-

Regulation of Iron Transporter Expression: Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic small intestinal enterocytes, have shown that ascorbic acid can influence the expression of iron transport proteins. Short-term exposure to ascorbic acid can upregulate the expression of both Dcytb and DMT1.[9] However, long-term supplementation may lead to a downregulation of these transporters.[9]

-

Stimulation of Ferritin Formation: Ascorbic acid has been shown to increase the expression of ferritin, the intracellular iron storage protein. This effect is observed both in the presence and absence of extracellular iron, suggesting a direct regulatory role.[9]

Quantitative Impact on Iron Bioavailability

The enhancing effect of ascorbic acid on non-heme iron absorption is dose-dependent. Numerous human and in vitro studies have quantified this effect.

Table 2: Dose-Response of Ascorbic Acid on Non-Heme Iron Absorption in Humans

| Meal Type | Iron Content (mg) | Ascorbic Acid Added (mg) | Iron Absorption (%) | Fold Increase | Reference |

| Liquid Formula | 4.1 | 25 | 0.8 | - | [2] |

| 1000 | 7.1 | 8.9 | |||

| Bread | - | 30 | 6.7 to 12.6 | ~1.9 | [10] |

| 50 | 3.8 to 10.4 | ~2.7 | |||

| 150 | 10.4 to 27.4 | ~2.6 |

Table 3: Effect of Ascorbic Acid on Iron Uptake in Caco-2 Cells

| Iron Source | Ascorbic Acid:Iron Molar Ratio | Ferritin Formation (Fold Increase) | Reference |

| FeSO₄ | 5:1 | 5.4 | [11] |

| FeCl₃ | 5:1 | 5.1 | [11] |

| NaFeEDTA | 5:1 | 2.8 | [11] |

| Iron-Casein Complex | 2:1 | Significant increase (similar to FeSO₄) | [12] |

Experimental Protocols for Assessing Iron Bioavailability

In vitro models are invaluable tools for screening the effects of various factors on iron bioavailability in a controlled and high-throughput manner. The combination of simulated gastrointestinal digestion followed by exposure to a Caco-2 cell culture is a widely accepted method.[13]

Protocol for Simulated Gastrointestinal Digestion

This protocol simulates the physiological conditions of the stomach and small intestine.[14]

-

Sample Preparation: Homogenize the food sample to be tested.

-

Gastric Digestion:

-

Suspend the homogenized sample in a saline solution (e.g., 140 mM NaCl, 5 mM KCl).

-

Adjust the pH to 2.0 with HCl.

-

Add pepsin solution and incubate at 37°C for 1-2 hours with gentle agitation.

-

-

Intestinal Digestion:

-

Adjust the pH to 7.0 with NaHCO₃.

-

Add a mixture of pancreatin (B1164899) and bile salts.

-

Incubate at 37°C for 2 hours with gentle agitation.

-

-

Sample Collection: Centrifuge the digestate to separate the soluble fraction (supernatant) which will be used for the Caco-2 cell assay.

Protocol for In Vitro Iron Bioavailability Assessment using Caco-2 Cells

This protocol measures iron uptake by Caco-2 cells, with ferritin formation serving as a surrogate marker for iron absorption.[13][15]

-

Caco-2 Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells onto collagen-coated permeable supports in a transwell system and allow them to differentiate for 12-14 days.

-

-

Iron Uptake Assay:

-

Wash the differentiated Caco-2 cell monolayers.

-

Add the soluble fraction from the simulated gastrointestinal digestion to the apical side of the transwell.

-

Incubate for 2 hours at 37°C.

-

-

Ferritin Measurement:

-

After the incubation period, remove the digestate and wash the cells.

-

Lyse the cells to release intracellular contents.

-

Quantify the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Express ferritin concentration relative to the total cell protein content (ng ferritin/mg protein). An increase in ferritin formation indicates enhanced iron uptake.

Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagram illustrates the molecular pathway of non-heme iron absorption in an intestinal enterocyte and the key roles of ascorbic acid.

Caption: Molecular pathway of non-heme iron absorption enhanced by ascorbic acid.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing iron bioavailability using an in vitro digestion/Caco-2 cell model.

Caption: Experimental workflow for in vitro iron bioavailability assessment.

Conclusion

Ascorbic acid plays an indispensable role in enhancing the bioavailability of non-heme iron through a combination of luminal and cellular mechanisms. Its ability to reduce ferric to ferrous iron and form soluble chelates in the gut lumen significantly increases the pool of absorbable iron. Furthermore, its function as an electron donor for Dcytb and its regulatory influence on iron transport proteins at the cellular level underscore its importance in iron metabolism. The quantitative data from human and in vitro studies consistently demonstrate a significant, dose-dependent enhancement of iron absorption in the presence of ascorbic acid. The standardized in vitro protocols detailed in this guide provide robust and reproducible methods for researchers to evaluate the impact of ascorbic acid and other dietary components on iron bioavailability, aiding in the development of effective strategies to combat iron deficiency. A thorough understanding of these mechanisms and methodologies is paramount for professionals in nutrition research, food science, and the development of iron-fortified foods and supplements.

References

- 1. New Strategy for Prevention of Iron Deficiency Anemia: Understanding the role of vitamin C in enhancing iron absorption in human intestine (Press Release) — SPring-8 Web Site [spring8.or.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of ascorbic acid on iron absorption from different types of meals. Studies with ascorbic-acid-rich foods and synthetic ascorbic acid given in different amounts with different meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of Fe(III) reduction by ascorbic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and functional roles of duodenal cytochrome B (Dcytb) in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Dcytb (Cybrd 1) expression and function by iron, dehydroascorbate and Hif-2α in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ascorbic acid uptake affects ferritin, Dcytb and Nramp2 expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: Effects of ascorbic acid, pH, and a Fe(II) chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caco-2 Cell Bioassay: An In Vitro Method for Measuring Iron Bioavailability in Complex Food Sources [jove.com]

The Hygroscopic Nature and Moisture Absorption Characteristics of Ferrous Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous ascorbate (B8700270), a salt of ferrous iron and ascorbic acid, is a widely utilized active pharmaceutical ingredient (API) for the treatment of iron deficiency anemia. Its high bioavailability is a key therapeutic advantage. However, ferrous ascorbate is known to be hygroscopic, readily attracting and absorbing moisture from the atmosphere. This inherent property presents significant challenges during manufacturing, formulation, packaging, and storage, potentially impacting the stability, efficacy, and physical characteristics of the final drug product. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, detailing its moisture absorption characteristics, the consequential degradation pathways, and the experimental protocols to quantify these properties.

Introduction

The propensity of a pharmaceutical solid to absorb atmospheric moisture is termed hygroscopicity. For this compound, this is a critical physicochemical property that demands thorough investigation during pre-formulation studies.[1] Moisture uptake can initiate a cascade of undesirable physical and chemical changes, including deliquescence, caking, and swelling of the powder, which can impede manufacturing processes such as powder flow and compression.[1] Furthermore, the presence of water can accelerate the oxidation of the ferrous (Fe²⁺) ion to the less bioavailable ferric (Fe³⁺) form and promote the degradation of the ascorbate moiety, thereby compromising the therapeutic efficacy and shelf-life of the drug product.[1][2] Understanding and controlling the moisture absorption of this compound is therefore paramount for the development of a stable and effective dosage form.

Physicochemical Properties of this compound

This compound is a water-soluble, orange-colored powder.[2] The presence of ascorbic acid in the salt complex serves a dual purpose: it enhances the absorption of iron and protects the ferrous iron from oxidation to the ferric state.[2] However, this antioxidant property does not render the compound immune to degradation, particularly in the presence of moisture and other environmental factors like light and heat.[1]

Hygroscopic Nature and Moisture Absorption

This compound is classified as a hygroscopic material.[1][2] This characteristic is attributed to the chemical nature of the salt, which readily forms hydrates upon exposure to moisture. The absorption of water can lead to significant physical changes in the bulk powder.

Consequences of Moisture Absorption

The uptake of moisture by this compound can lead to several manufacturing and stability challenges:

-

Caking and Poor Flowability: The absorption of moisture can cause powder particles to agglomerate, leading to caking and a decrease in flowability. This can disrupt manufacturing processes such as blending and tablet compression.

-

Swelling and Tablet Integrity: In solid dosage forms, moisture absorption can cause tablets to swell, crack, or otherwise lose their mechanical integrity.[1]

-

Chemical Degradation: Water acts as a solvent and can facilitate chemical reactions. In the case of this compound, moisture can accelerate the oxidation of Fe²⁺ to Fe³⁺ and the degradation of ascorbic acid.[3]

Quantitative Analysis of Moisture Absorption

While specific public data on the moisture sorption isotherm of this compound is limited, a representative profile can be projected based on its known hygroscopic nature. The following table summarizes expected moisture uptake at various relative humidity (RH) levels at a constant temperature (25°C).

| Relative Humidity (% RH) | Expected Moisture Content (% w/w) | Observations |

| 10 | < 1.0 | Powder remains free-flowing. |

| 30 | 1.0 - 3.0 | Slight increase in cohesiveness. |

| 50 | 3.0 - 7.0 | Noticeable clumping and reduced flowability. |

| 70 | 7.0 - 15.0 | Significant caking and potential for deliquescence. |

| 90 | > 15.0 | Deliquescence and formation of a saturated solution. |

Note: The data in this table is illustrative and based on the typical behavior of hygroscopic pharmaceutical salts. Actual values for a specific batch of this compound may vary and should be determined experimentally.

Experimental Protocols for Assessing Hygroscopicity

A comprehensive evaluation of the hygroscopic properties of this compound involves several key experiments.

Swelling Index Study

This study evaluates the tendency of the powder to swell upon moisture absorption.

Objective: To determine the swelling behavior of this compound powder in response to moisture absorption over time.

Materials:

-

This compound powder

-

Controlled humidity and temperature chamber

-

Analytical balance

-

Weighing dishes

Methodology:

-

Accurately weigh a sample of this compound powder (W₀) in a pre-tared weighing dish.

-

Place the sample in a controlled environment with a specific relative humidity and temperature (e.g., 25°C and 75% RH).

-

At predetermined time intervals (e.g., 1, 6, 12, 24, 48, 72 hours, and weekly for up to 30 days), remove the sample and immediately weigh it (Wₜ).

-

Calculate the percentage weight gain, which corresponds to the moisture absorbed, using the following formula: Swelling Index (%) = [(Wₜ - W₀) / W₀] * 100

-

Record any changes in the physical appearance of the powder (e.g., color change, caking, deliquescence).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm.

Objective: To quantitatively determine the moisture sorption and desorption characteristics of this compound.

Materials:

-

Dynamic Vapor Sorption Analyzer

-

This compound powder

Methodology:

-

Place a small, accurately weighed sample of this compound in the DVS instrument.

-

Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Program the instrument to incrementally increase the relative humidity in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

-

At each RH step, allow the sample to equilibrate until a stable weight is recorded.

-

Once the maximum RH is reached, incrementally decrease the humidity back to 0% RH to obtain the desorption isotherm.

-

Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

Karl Fischer Titration

This is a standard method for the quantitative determination of water content in a sample.

Objective: To accurately measure the water content of this compound.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Karl Fischer reagent

-

Anhydrous methanol (B129727) or other suitable solvent

-

This compound sample

Methodology:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

-

Accurately weigh a sample of this compound and introduce it into the titration vessel containing a pre-tared solvent.

-

Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

The amount of water in the sample is calculated based on the volume of titrant consumed.

Impact of Moisture on Chemical Stability

The presence of moisture can significantly impact the chemical stability of this compound. Forced degradation studies are essential to understand the degradation pathways.

Degradation Pathways

Moisture can facilitate the following degradation reactions:

-

Oxidation: The ferrous (Fe²⁺) ion can be oxidized to the ferric (Fe³⁺) ion. This process is accelerated in the presence of water and oxygen.

-

Hydrolysis of Ascorbate: The ascorbate molecule can undergo hydrolysis, leading to a loss of its vitamin C activity and potentially forming degradation products that could be undesirable.

Stability Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound.

HPLC Method for Stability Testing:

-

Column: A C18 column is typically used.

-

Mobile Phase: A buffered aqueous-organic mobile phase is employed for the separation of this compound and its degradation products. A common mobile phase consists of a phosphate (B84403) buffer and methanol.[1]

-

Detection: UV detection is suitable for quantifying both ascorbate and its degradation products. The detection wavelength is typically set around 264 nm.[1]

Mitigation Strategies

Given the hygroscopic nature of this compound, several strategies should be employed to ensure product quality and stability:

-

Controlled Manufacturing Environment: Manufacturing processes should be conducted under controlled low humidity conditions.[1]

-

Appropriate Excipient Selection: Excipients with low hygroscopicity should be chosen for the formulation.

-

Moisture-Resistant Packaging: The final drug product should be packaged in materials that provide a high barrier to moisture vapor transmission, such as blister packs with aluminum foil. The inclusion of a desiccant may also be necessary.[1]

-

Proper Storage Conditions: The product should be stored in a cool, dry place.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed throughout the drug development process. A thorough understanding of its moisture absorption characteristics, quantified through experimental protocols such as Swelling Index studies and Dynamic Vapor Sorption analysis, is essential. By implementing appropriate formulation, manufacturing, and packaging strategies, the challenges posed by its hygroscopicity can be effectively mitigated, ensuring the delivery of a stable, safe, and efficacious drug product to the patient.

References

Dissociation and Speciation of Ferrous Ascorbate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dissociation and speciation of ferrous ascorbate (B8700270) in aqueous solutions. Ferrous ascorbate, a salt formed from ferrous iron (Fe²⁺) and ascorbic acid, is a widely used iron supplement. Its efficacy and bioavailability are intrinsically linked to its chemical behavior in aqueous environments. This document details the equilibrium dynamics, including dissociation pathways and the formation of various iron-ascorbate species, with a particular focus on the influence of pH. It presents a compilation of quantitative data on stability constants and outlines detailed experimental protocols for the characterization of these species using various analytical techniques.

Introduction

This compound is a popular choice for iron supplementation due to the established role of ascorbic acid in enhancing iron absorption. This enhancement is attributed to two primary mechanisms: the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) and the formation of soluble iron-ascorbate complexes that remain stable in the gastrointestinal tract.[1][2] Understanding the dissociation and speciation of this compound is therefore critical for optimizing formulations and predicting its behavior in vivo.

In aqueous solutions, this compound exists in a dynamic equilibrium involving the this compound complex, free ferrous ions, and ascorbate ions.[2][3][4][5] The predominant species are highly dependent on the pH of the solution. At lower pH values, the complex tends to dissociate, while at physiological pH, the situation is further complicated by the potential for oxidation of Fe²⁺ to Fe³⁺ and the formation of various mononuclear and polynuclear iron species.[6]

This guide will delve into the fundamental chemistry of this compound in water, providing researchers and drug development professionals with the necessary data and methodologies to accurately characterize and study this important compound.

Dissociation and Speciation Chemistry

This compound, denoted as Fe(HL)₂, where HL⁻ is the ascorbate monoanion, dissociates in aqueous solution. The primary dissociation pathway involves the stepwise loss of ascorbate ligands, leading to the formation of a monomeric cationic species, Fe(HL)⁺, and free ferrous ions (Fe²⁺), alongside the ascorbate anion (HL⁻).[2][3][4][5]

The equilibrium can be represented as follows:

Fe(HL)₂ ⇌ Fe(HL)⁺ + HL⁻ Fe(HL)⁺ ⇌ Fe²⁺ + HL⁻

The ascorbate anion acts as a monodentate ligand in these complexes.[2][3][4][5]

Influence of pH

The pH of the aqueous solution is the most critical factor governing the speciation of this compound.

-

Acidic pH (pH < 5): At lower pH, the this compound complex is almost completely dissociated into free Fe²⁺ and ascorbic acid (H₂L).[2][3][4][5] This is due to the protonation of the ascorbate anion, which shifts the equilibrium away from complex formation.

-

Near-Neutral to Alkaline pH (pH 6-8): In this range, ascorbate has a solubility-enhancing effect on iron.[2][3][4][5] However, the presence of oxygen becomes a significant factor. Ferrous iron can be oxidized to ferric iron, leading to the formation of mononuclear chelatable Fe³⁺ species at physiological pH (6.8-7.4).[6] Mössbauer spectroscopy studies at physiological pH often fail to detect any Fe²⁺ species, indicating rapid oxidation.[6] Electron Paramagnetic Resonance (EPR) studies show a time-dependent decrease in rhombic Fe³⁺, suggesting a conversion to polynuclear iron forms.[6]

The complex interplay of dissociation, oxidation, and polymerization at different pH values is a key consideration for understanding the bioavailability and potential pro-oxidant effects of this compound.

Redox Chemistry

Ascorbic acid is a potent reducing agent and can reduce Fe³⁺ to Fe²⁺. This redox cycling is a crucial aspect of the chemistry of iron and ascorbate mixtures. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) through Fenton-like reactions.[7] The initial reactivity of this compound with hydrogen peroxide is similar to that of free ferrous ions.

Quantitative Data: Stability Constants

The stability of the this compound complex is relatively low, which is a key factor in its dissociation. The stability constants for both ferrous and ferric ascorbate complexes have been determined, and a summary of these values is presented in Table 1.

| Complex | Stability Constant (K) | Conditions | Reference(s) |

| This compound (Fe(HL)⁺) | ~20 L·mol⁻¹ | μ = 0, 25°C | [2][3][4] |

| This compound | 7.69 × 10⁻³ to 6.95 × 10⁻² | Thermodynamic, pH-dependent | [6] |

| Ferric Ascorbate | 1.90 × 10³ to 2.61 × 10⁴ | Thermodynamic, pH-dependent | [6] |

Table 1: Stability Constants of Iron-Ascorbate Complexes

Experimental Protocols

Accurate characterization of this compound dissociation and speciation requires a combination of analytical techniques. Detailed methodologies for key experiments are provided below.

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of a ferrous salt with ascorbic acid in an aqueous medium.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

L-Ascorbic acid

-

Sodium carbonate or sodium hydroxide

-

Deionized water

-

Ethanol (optional, for precipitation)

Procedure:

-

Prepare an aqueous solution of ferrous sulfate.

-

In a separate container, dissolve L-ascorbic acid in deionized water.

-

Slowly add the ferrous sulfate solution to the ascorbic acid solution with constant stirring.

-

Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a solution of sodium carbonate or sodium hydroxide.[3] This will facilitate the formation of the this compound complex.

-

The resulting this compound can be isolated by spray drying the solution or by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying.[3][8][9]

References

- 1. thaiscience.info [thaiscience.info]

- 2. Complex stability of this compound in aqueous solution and its significance for iron absorption | CoLab [colab.ws]

- 3. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 4. Complex stability of this compound in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complex stability of this compound in aqueous solution and its significance for iron absorption | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfate this compound and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN106699816A - Hydrogen sulfate this compound and preparation method and application thereof - Google Patents [patents.google.com]

The Indispensable Role of Ascorbate as an Enzymatic Cofactor for Dioxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid (ascorbate or vitamin C) is a crucial water-soluble vitamin that functions as an essential enzymatic cofactor for a large family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. These enzymes play pivotal roles in a myriad of physiological processes, including collagen synthesis, regulation of the hypoxic response, and epigenetic modifications through DNA and histone demethylation. This technical guide provides an in-depth exploration of the biochemical mechanisms through which ascorbate (B8700270) supports dioxygenase activity. It summarizes key quantitative data, details experimental protocols for assessing enzyme function, and presents visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted roles of ascorbate-dependent dioxygenases in health and disease.

Introduction

The 2-oxoglutarate-dependent dioxygenases (2-OGDDs) are a large and diverse superfamily of non-heme iron-containing enzymes that utilize molecular oxygen to catalyze the hydroxylation of a wide range of substrates.[1] In humans, over 60 members of this family have been identified, participating in critical cellular functions.[2] A unifying feature of these enzymes is their reliance on ascorbate as a specific and essential cofactor to maintain optimal catalytic activity.[3]

Historically, the link between ascorbate and dioxygenase activity was first established through the study of scurvy, a disease caused by severe vitamin C deficiency. The symptoms of scurvy, such as impaired wound healing and fragile blood vessels, are a direct consequence of deficient collagen synthesis, a process heavily reliant on the activity of ascorbate-dependent prolyl and lysyl hydroxylases.[3][4] More recent discoveries have expanded the known functions of ascorbate-dependent dioxygenases to include the regulation of gene expression through the hypoxia-inducible factor (HIF) pathway and the dynamic control of the epigenome via the ten-eleven translocation (TET) family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases.[3][5]

This guide will delve into the core biochemical principles governing the role of ascorbate as a cofactor for these vital enzymes, providing a technical foundation for researchers in the field.

The Catalytic Cycle of 2-Oxoglutarate-Dependent Dioxygenases and the Role of Ascorbate

The catalytic mechanism of 2-OGDDs involves a complex series of reactions centered around a highly reactive ferryl-oxo intermediate.[1] Ascorbate's primary role is to maintain the active site iron in its reduced ferrous (Fe²⁺) state, which is essential for binding molecular oxygen.[2][6]